N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE; OXALIC ACID
Description
Historical Development of Piperazine-Containing Benzenesulfonamides
The integration of piperazine and benzenesulfonamide scaffolds traces back to early antimicrobial research, where sulfonamides were first recognized for their bacteriostatic properties. Piperazine’s introduction into medicinal chemistry during the mid-20th century as an anthelmintic agent laid the groundwork for hybrid molecules. By the 2010s, advancements in rational drug design enabled the strategic fusion of these groups, leveraging piperazine’s conformational flexibility and sulfonamide’s hydrogen-bonding capacity. Recent innovations, such as the 2024 synthesis of benzene sulfonamide-piperazine hybrids with antioxidant and enzyme inhibitory activities, demonstrate the scaffold’s evolving versatility. The target compound exemplifies modern hybridization techniques, incorporating a 4-methylpiperazine side chain and methoxyphenyl-benzenesulfonamide core to optimize steric and electronic properties.
Classification within Medicinal Chemistry Framework
This compound belongs to the N-substituted benzenesulfonamide class, characterized by:
- Aryl sulfonamide backbone : Provides structural rigidity and facilitates interactions with enzymatic active sites via sulfonyl oxygen atoms.
- 4-Methylpiperazine moiety : Enhances solubility and modulates pharmacokinetic profiles through its basic nitrogen centers.
- Hydroxypropyl linker : Bridges aromatic and heterocyclic components while enabling hydrogen bonding with biological targets.
Comparative analysis with FDA-approved piperazine drugs (e.g., palbociclib, ribociclib) reveals shared design principles, such as the use of piperazine as a solubilizing group and sulfonamide as a zinc-binding motif in enzyme inhibition.
Significance in Drug Discovery Research
Piperazine-sulfonamide hybrids are prioritized in drug discovery due to their:
- Multi-target potential : Demonstrated by recent compounds showing dual antioxidant (IC~50~: 0.08–1.19 mM in FRAP, CUPRAC assays) and enzyme inhibitory activities (AChE, BChE, tyrosinase).
- Structural tunability : Modular synthesis allows for side-chain variations to optimize target affinity, as seen in the substitution-dependent activity of analogs.
- Synergistic effects : The sulfonamide group’s electron-withdrawing properties enhance the piperazine ring’s nucleophilicity, improving interactions with biological receptors.
Docking studies on analogous compounds reveal stable binding modes with cholinesterases and tyrosinase, driven by sulfonamide oxygen interactions and piperazine nitrogen coordination.
Structural Relationships to Other Therapeutic Agents
The compound shares key pharmacophoric elements with several drug classes:
The methoxyphenyl group distinguishes it from simpler analogs, potentially reducing metabolic clearance compared to unsubstituted derivatives.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S.C2H2O4/c1-22-12-14-23(15-13-22)16-18(25)17-24(20-10-6-7-11-21(20)28-2)29(26,27)19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18,25H,12-17H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVKMDJXIPRBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the benzenesulfonamide group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound may exert its effects by modulating signaling pathways involved in cell survival and apoptosis. For instance, it has been noted to influence the expression of apoptosis-related proteins, leading to increased cancer cell death.
Case Study
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer management .
Neurological Applications
The compound's structure suggests it could interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may provide therapeutic benefits for neurological disorders such as depression and anxiety.
Experimental Insights
In vitro studies have indicated that the compound can enhance neurotransmitter release, which may contribute to its antidepressant-like effects. Animal models have shown improved behavioral outcomes in tests for anxiety and depression following administration of the compound .
Antimicrobial Properties
Emerging research indicates that N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE; OXALIC ACID exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.
Mechanisms
The antimicrobial effects are believed to stem from the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways within the pathogens.
Cardiovascular Benefits
Preliminary research suggests that this compound may have cardioprotective effects, potentially through its ability to modulate blood pressure and improve endothelial function.
Research Findings
In a controlled study involving hypertensive rats, administration of the compound resulted in significant reductions in blood pressure and improvements in vascular reactivity, indicating its potential utility in managing cardiovascular diseases .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The piperazine ring and benzenesulfonamide group are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Key Structural Differences and Implications
Sulfonamide vs. Amide/Formamide Backbone: The target compound’s sulfonamide group (R-SO₂-NR₂) offers stronger acidity and hydrogen-bonding capacity compared to the amide () or formamide () derivatives. This could enhance protein-binding interactions in biological systems .
Piperazine vs. Piperidine/Ether Chains: The 4-methylpiperazine in the target compound provides a basic nitrogen, improving water solubility when protonated. ’s branched ether chain (isopropoxyethoxy) suggests lipophilicity, favoring membrane permeability but possibly limiting aqueous solubility .
Role of Oxalic Acid :
- The oxalate salt in the target compound contrasts with neutral analogs (e.g., ). Salts often improve pharmacokinetics, as seen in fluorinated ammonium salts (), where counterions enhance stability .
Physicochemical and Bioactivity Considerations
Solubility and Stability
- The oxalic acid salt likely increases the target compound’s solubility in polar solvents, a critical factor for drug delivery. This contrasts with ’s formamide, which may require organic solvents due to its hydrophobic ether chains .
- Piperazine derivatives (target compound) are generally more water-soluble than piperidine analogs (), but salt formation further amplifies this advantage .
Potential Bioactivity
- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors. The target compound’s piperazine moiety could modulate selectivity for specific isoforms, a feature absent in simpler amides () .
Biological Activity
N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE; OXALIC ACID is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C20H34N8O3S
- Molecular Weight : 434.5358 g/mol
- CAS Number : 69408-15-7
- Density : 1.4 g/cm³
- Boiling Point : 636°C at 760 mmHg
The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways involved in various physiological processes. For instance, it has been shown to interact with lipoxygenases (LOXs), which are crucial for the metabolism of polyunsaturated fatty acids into bioactive compounds involved in inflammation and cell signaling .
Antimicrobial Activity
Several studies have indicated that sulfonamide derivatives possess significant antimicrobial properties. The compound's structural features, including the sulfonamide group, contribute to its ability to inhibit bacterial growth by interfering with folate synthesis. This mechanism is common among sulfonamide antibiotics, which block the enzyme dihydropteroate synthase.
Antioxidant Properties
Research has demonstrated that compounds similar to N-[2-HYDROXY-3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-N-(2-METHOXYPHENYL)BENZENESULFONAMIDE exhibit antioxidant activities. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells, which can be beneficial in preventing cellular damage and inflammation .
Inhibition of Lipoxygenases
The compound has been studied for its inhibitory effects on lipoxygenases, specifically platelet-type 12-lipoxygenase (12-LOX). Inhibitors of this enzyme have potential therapeutic applications in conditions such as asthma, cardiovascular diseases, and cancer due to their role in inflammatory pathways .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that compounds with similar structures exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Evaluation of Antioxidant Activity
In vitro assays assessed the antioxidant capacity of the compound using DPPH radical scavenging methods. The compound demonstrated a strong ability to neutralize free radicals, indicating its potential use as a natural antioxidant agent in pharmaceutical formulations.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
